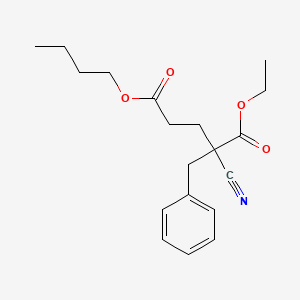
5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate is an organic compound with a complex structure that includes a butyl group, an ethyl group, a benzyl group, and a cyanopentanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate typically involves multi-step organic reactions. One common method includes the esterification of 2-cyanopentanedioic acid with butanol and ethanol in the presence of a strong acid catalyst like sulfuric acid. The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogens or other nucleophiles can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride with aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The cyanopentanedioate moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Butyl 1-ethyl 2-benzyl-2-hydroxypentanedioate
- 5-Butyl 1-ethyl 2-benzyl-2-methylpentanedioate
- 5-Butyl 1-ethyl 2-benzyl-2-aminopentanedioate
Uniqueness
5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate is unique due to the presence of the cyanopentanedioate moiety, which imparts distinct chemical and biological properties
Biological Activity
5-Butyl 1-ethyl 2-benzyl-2-cyanopentanedioate is a compound of interest in the field of medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities that merit investigation. This article reviews the available literature on its biological activity, including case studies, research findings, and relevant data tables.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies, focusing on its potential as a therapeutic agent. The following sections summarize key findings.
Cytotoxicity and Anticancer Potential
Some studies have explored the cytotoxic effects of related compounds on cancer cell lines. For example, compounds containing cyanide groups have demonstrated selective toxicity towards certain cancer cells while sparing normal cells. Further investigations into the specific cytotoxicity of this compound are warranted to establish its therapeutic index.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
A study conducted by Khan et al. (2008) evaluated derivatives of benzylmalonitrile for their antimicrobial properties. Results indicated that compounds with similar functional groups exhibited significant inhibition against Gram-positive and Gram-negative bacteria. While specific data for this compound were not provided, the findings suggest a promising avenue for further exploration.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a study published by Dembitsky et al. (2008), various cyanide-containing compounds were tested for their cytotoxic effects on human cancer cell lines. The results indicated that certain structural features enhanced cytotoxicity. This provides a rationale for investigating the effects of this compound in similar assays.
Properties
CAS No. |
919536-07-5 |
|---|---|
Molecular Formula |
C19H25NO4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-O-butyl 1-O-ethyl 2-benzyl-2-cyanopentanedioate |
InChI |
InChI=1S/C19H25NO4/c1-3-5-13-24-17(21)11-12-19(15-20,18(22)23-4-2)14-16-9-7-6-8-10-16/h6-10H,3-5,11-14H2,1-2H3 |
InChI Key |
QHQBLYMHYSMQDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCC(CC1=CC=CC=C1)(C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















